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molecular formula C11H14F3NO2 B8629970 (2,2-Dimethoxy-ethyl)-(3,4,5-trifluoro-benzyl)-amine

(2,2-Dimethoxy-ethyl)-(3,4,5-trifluoro-benzyl)-amine

Cat. No. B8629970
M. Wt: 249.23 g/mol
InChI Key: YQTCFAUDPPPIRK-UHFFFAOYSA-N
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Patent
US08710228B2

Procedure details

Starting from 3,4,5-trifluorobenzaldehyde, the title compound was prepared following the method described for 2,2-dimethoxy-ethyl)-(4-fluoro-benzyl)-amine (3). Rt=0.79 min (Method #4). Detected mass: 250.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=O.[CH3:12][O:13][CH:14]([O:25][CH3:26])[CH2:15][NH:16]CC1C=CC(F)=CC=1>>[CH3:12][O:13][CH:14]([O:25][CH3:26])[CH2:15][NH:16][CH2:5][C:4]1[CH:3]=[C:2]([F:1])[C:9]([F:10])=[C:8]([F:11])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNCC1=CC=C(C=C1)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC1=CC(=C(C(=C1)F)F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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